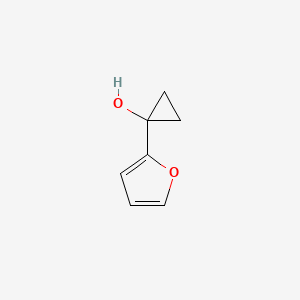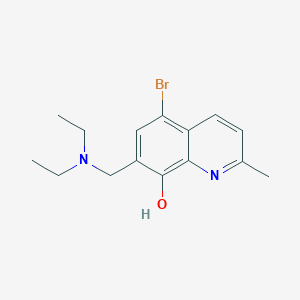
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a diethylamino group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. The hydroxyl group at the 8th position further contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 5th position. This is followed by the introduction of the diethylamino group through a Mannich reaction, which involves the reaction of the brominated quinoline with formaldehyde and diethylamine. The final step involves the hydroxylation at the 8th position, which can be achieved through various oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
化学反应分析
Types of Reactions
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Fluorescent Probe: It binds to specific biomolecules, causing a change in its fluorescence properties, which can be used for imaging and detection.
相似化合物的比较
Similar Compounds
5-Bromo-7-methyl-1H-indazole: Another brominated compound with similar structural features but different biological activities.
5-Bromo-7-azaindolin-2-one: Known for its antitumor activity and used in medicinal chemistry research.
Uniqueness
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is unique due to the combination of its bromine, diethylamino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
113712-96-2 |
|---|---|
分子式 |
C15H19BrN2O |
分子量 |
323.23 g/mol |
IUPAC 名称 |
5-bromo-7-(diethylaminomethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C15H19BrN2O/c1-4-18(5-2)9-11-8-13(16)12-7-6-10(3)17-14(12)15(11)19/h6-8,19H,4-5,9H2,1-3H3 |
InChI 键 |
GTKYAAZBWHPSBG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC(=C2C=CC(=NC2=C1O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
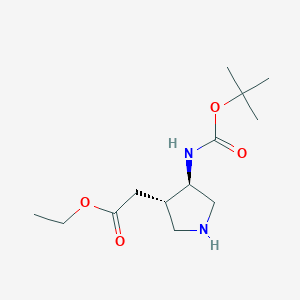
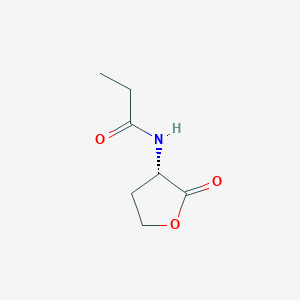
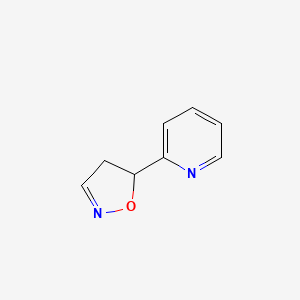
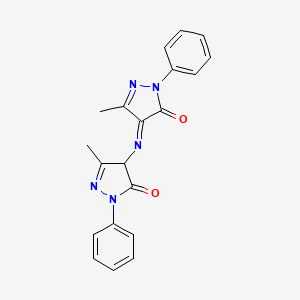
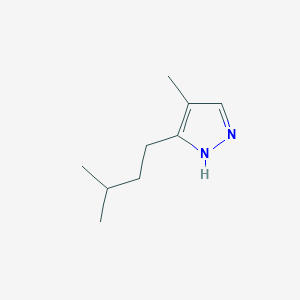
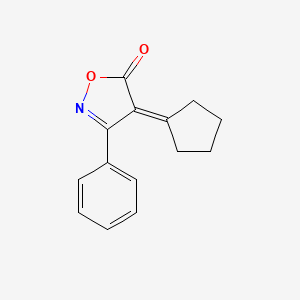
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
